Cas no 1214386-27-2 (2-(2-Fluorophenyl)-5-methylbenzoic acid)
2-(2-Fluorophenyl)-5-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- MFCD14701529
- 2-(2-FLUOROPHENYL)-5-METHYLBENZOIC ACID
- 1214386-27-2
- AKOS017558763
- 2'-Fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
- DTXSID10673481
- 2-(2-Fluorophenyl)-5-methylbenzoic acid, 95%
- 2-(2-Fluorophenyl)-5-methylbenzoic acid
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- MDL: MFCD14701529
- Inchi: 1S/C14H11FO2/c1-9-6-7-10(12(8-9)14(16)17)11-4-2-3-5-13(11)15/h2-8H,1H3,(H,16,17)
- InChI Key: GEUHTPXYJXPRFX-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1C=CC(C)=CC=1C(=O)O
Computed Properties
- Exact Mass: 230.07430775Da
- Monoisotopic Mass: 230.07430775Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 37.3Ų
2-(2-Fluorophenyl)-5-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011002794-250mg |
2'-Fluoro-4-methylbiphenyl-2-carboxylic acid |
1214386-27-2 | 97% | 250mg |
$484.80 | 2023-09-04 | |
| Alichem | A011002794-500mg |
2'-Fluoro-4-methylbiphenyl-2-carboxylic acid |
1214386-27-2 | 97% | 500mg |
$823.15 | 2023-09-04 | |
| Alichem | A011002794-1g |
2'-Fluoro-4-methylbiphenyl-2-carboxylic acid |
1214386-27-2 | 97% | 1g |
$1534.70 | 2023-09-04 | |
| abcr | AB326008-5 g |
2-(2-Fluorophenyl)-5-methylbenzoic acid, 95%; . |
1214386-27-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB326008-5g |
2-(2-Fluorophenyl)-5-methylbenzoic acid, 95%; . |
1214386-27-2 | 95% | 5g |
€1159.00 | 2025-04-22 |
2-(2-Fluorophenyl)-5-methylbenzoic acid Suppliers
2-(2-Fluorophenyl)-5-methylbenzoic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2-(2-Fluorophenyl)-5-methylbenzoic acid
Introduction to 2-(2-Fluorophenyl)-5-methylbenzoic acid (CAS No. 1214386-27-2)
2-(2-Fluorophenyl)-5-methylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1214386-27-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzoic acid derivative features a unique structural motif comprising a fluoro-substituted phenyl ring and a methyl group at the 5-position, which endows it with distinct chemical and pharmacological properties. The presence of the fluorine atom, in particular, introduces a level of electronic and steric modulation that can influence its biological activity, making it a valuable scaffold for drug discovery and development.
The compound belongs to the class of aromatic carboxylic acids, which are widely recognized for their diverse applications in synthetic chemistry, material science, and pharmaceuticals. The specific arrangement of substituents in 2-(2-Fluorophenyl)-5-methylbenzoic acid contributes to its potential utility as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and bioactive ligands. Its molecular structure suggests compatibility with various biochemical pathways, making it a candidate for further exploration in therapeutic contexts.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 2-(2-Fluorophenyl)-5-methylbenzoic acid with biological targets. These studies indicate that the compound may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in metabolic disorders, inflammatory responses, and neurodegenerative diseases. The fluorine substituent, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in modulating these interactions.
In the realm of drug discovery, 2-(2-Fluorophenyl)-5-methylbenzoic acid has been investigated as a potential lead compound for developing novel therapeutic agents. Its structural features align well with the pharmacophoric requirements of several drug classes, including kinase inhibitors and anti-inflammatory agents. Preliminary in vitro studies have demonstrated promising results regarding its ability to modulate key signaling pathways associated with human diseases. These findings underscore the compound's significance as a building block for medicinal chemistry campaigns.
The synthesis of 2-(2-Fluorophenyl)-5-methylbenzoic acid presents an interesting challenge due to the need for precise functionalization at multiple positions on the aromatic ring. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. The development of efficient synthetic routes is essential for scaling up production and facilitating further research into its applications.
From a regulatory perspective, CAS No. 1214386-27-2 ensures unambiguous identification and traceability of the compound throughout its lifecycle. This is particularly important in academic research settings where reproducibility and compliance with safety standards are paramount. The absence of hazardous or restricted classifications allows for broader experimentation without additional regulatory hurdles.
The growing interest in fluorinated compounds across various industries has driven innovation in their synthesis and application. 2-(2-Fluorophenyl)-5-methylbenzoic acid exemplifies this trend, as fluorine-containing molecules often exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts. This has led to increased investment in fluorination technologies and methodologies that can be applied to other heterocyclic systems.
In conclusion, 2-(2-Fluorophenyl)-5-methylbenzoic acid (CAS No. 1214386-27-2) represents a compelling subject of study due to its structural complexity and potential biological relevance. Its unique combination of substituents makes it a versatile tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of pharmaceutical innovation.
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